7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
Description
Properties
Molecular Formula |
C10H11ClN2O |
|---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
7-chloro-3,3-dimethyl-1,4-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C10H11ClN2O/c1-10(2)9(14)12-8-5-6(11)3-4-7(8)13-10/h3-5,13H,1-2H3,(H,12,14) |
InChI Key |
JZBNICJDZHMAFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC2=C(N1)C=CC(=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Cyclization
- o-Phenylenediamine derivatives substituted with halogens such as chlorine at the 7-position are used as key starting materials.
- Reaction with ethyl glyoxalate or similar α-ketoesters in ethanol under reflux conditions results in the formation of quinoxalin-2(1H)-ones via condensation and cyclization. This step typically proceeds with good yields and sets the quinoxalinone core structure.
Reduction to 1,2,3,4-Tetrahydroquinoxalin-2-ones
- The quinoxalin-2-ones are then reduced to the corresponding 1,2,3,4-tetrahydroquinoxalin-2-ones using strong reducing agents such as lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF).
- This reduction proceeds smoothly, affording the tetrahydro derivatives in moderate to excellent yields (typically 70-80%).
Specific Preparation of 7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
Stepwise Synthesis Outline
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1. | 7-Chloro-o-phenylenediamine + ethyl glyoxalate in ethanol, reflux | Formation of 7-chloroquinoxalin-2-one intermediate |
| 2. | Alkylation with 2-bromo-2-methylpropane (tert-butyl bromide) or equivalent in DMF with K2CO3 at room temp | Introduction of 3,3-dimethyl substituent at C-3 position |
| 3. | Reduction with LiAlH4 in dry THF at 0 °C to room temp | Conversion to this compound |
Reaction Conditions and Yields
- The initial condensation typically requires heating at 80–110 °C for 12–24 hours under nitrogen atmosphere to ensure complete cyclization.
- Alkylation reactions proceed at room temperature over several hours until TLC monitoring indicates completion.
- LiAlH4 reduction is performed under anhydrous conditions, often at 0 °C initially to control reactivity, then warmed to room temperature for full conversion.
- Purification is generally achieved by silica gel column chromatography using hexanes/ethyl acetate mixtures as eluents.
Representative Experimental Procedure
Synthesis of 7-Chloroquinoxalin-2-one Intermediate:
- Dissolve 7-chloro-o-phenylenediamine (5 mmol) in ethanol (40 mL).
- Add ethyl glyoxalate (6 mmol) dropwise.
- Reflux the mixture at 80 °C for 12 hours.
- Cool, filter, and wash the precipitate to obtain the quinoxalin-2-one.
Alkylation to Introduce 3,3-Dimethyl Groups:
- Suspend quinoxalin-2-one (1 equiv) and potassium carbonate (1.2 equiv) in dry DMF.
- Add tert-butyl bromide (1.6 equiv) slowly.
- Stir at room temperature for 12 hours.
- Quench with water, extract with ethyl acetate, dry over sodium sulfate, and concentrate.
Reduction to Tetrahydroquinoxalin-2-one:
- Dissolve the alkylated quinoxalin-2-one in dry THF.
- Add LiAlH4 (4 equiv) portion-wise at 0 °C.
- Stir for 5 hours, allowing temperature to rise to room temperature.
- Quench cautiously with water, extract, dry, and purify by chromatography.
Summary Table of Key Preparation Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | 7-chloro-o-phenylenediamine + ethyl glyoxalate, EtOH, reflux 80 °C, 12-24 h | 70-85 | Formation of quinoxalin-2-one |
| Alkylation | tert-butyl bromide, K2CO3, DMF, rt, 12 h | 65-80 | Introduction of 3,3-dimethyl groups |
| Reduction | LiAlH4, dry THF, 0 °C to rt, 5 h | 70-76 | Conversion to tetrahydroquinoxalinone |
Chemical Reactions Analysis
Acylation Reactions
The secondary amine in the tetrahydroquinoxaline core undergoes selective acylation under mild conditions. For example:
-
Acetylation : Treatment with acetyl chloride in ethyl acetate/triethylamine yields N-acetyl derivatives (e.g., N-(3-chloro-2-methylphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide) with yields >85%.
-
Propionylation : Propionyl chloride in acetonitrile with hexamethylenetetramine produces propionamide analogs .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acetylation | AcCl, EtOAc, Et₃N | Acetamide derivative | 85–92 | |
| Propionylation | PrCl, MeCN, HMTA | Propionamide analog | 78–84 |
Suzuki–Miyaura Coupling
The triflate intermediate derived from 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one participates in palladium-catalyzed cross-coupling. For example:
-
Reaction with arylboronic acids (e.g., phenylboronic acid) under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) yields aryl-substituted tetrahydroquinoxalines .
| Substrate | Boronic Acid | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| Triflate derivative | PhB(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 72 |
Reductive Transformations
The keto group at position 2 is susceptible to reduction:
-
NaBH₄-mediated reduction : Converts the ketone to a secondary alcohol, forming 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-ol.
-
Catalytic hydrogenation : Using H₂/Pd-C in ethanol reduces the quinoxaline ring system to a tetrahydro derivative, though over-reduction may occur .
Oxidation Reactions
The tetrahydroquinoxaline scaffold oxidizes to aromatic quinoxalin-2-ones under aerobic conditions:
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| MnO₂ | CH₂Cl₂ | 25 | 68 |
Nucleophilic Substitution
The chlorine atom at position 7 undergoes substitution with nucleophiles:
-
Methoxylation : Reaction with NaOMe in DMF at 80°C replaces Cl with OMe, forming 7-methoxy derivatives .
-
Amination : Treatment with NH₃/EtOH under pressure yields 7-amino analogs .
| Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NaOMe | DMF, 80°C | 7-OMe | 63 | |
| NH₃/EtOH | 100°C, 12h | 7-NH₂ | 55 |
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
-
Benzimidazole formation : Heating with o-phenylenediamine in acetic acid yields benzimidazole-quinoxaline hybrids .
Biological Activity Correlations
Derivatives exhibit DPP-4 inhibitory activity (IC₅₀ = 0.049–0.93 nM), with the 7-chloro group enhancing binding affinity through hydrophobic interactions in enzyme pockets .
Key Mechanistic Insights
Scientific Research Applications
Based on the search results, here's what is known about the compound "7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one" and related compounds:
Compound Identification:
- PubChem CID: 11195186
- Molecular Formula:
- Molecular Weight: 210.66 g/mol
- IUPAC Name: 7-chloro-3,3-dimethyl-1,4-dihydroquinoxalin-2-one
- CAS Number: 146739-57-3
Structural Information:
- The compound is a tetrahydroquinoxalin-2-one derivative with a chlorine substituent at the 7th position and two methyl groups at the 3rd position .
Related Compounds and Applications:
- While specific applications for "this compound" were not found in the search results, quinazoline derivatives, which share a similar core structure, have a wide range of biological activities .
- Anti-tumor agents: Some quinazoline derivatives have shown activity against EGFR inhibition and anticancer activity against breast cancer cell lines. Others have been found to be phosphoinositide-3-kinase inhibitors against various cancers such as pancreatic, prostate, breast, and melanoma .
- Anti-convulsants: Certain quinazoline derivatives have demonstrated anticonvulsant activity .
- Anti-inflammatory agents: Some derivatives have exhibited anti-inflammatory activity comparable to standard drugs like indomethacin .
- Sirtuin Modulating Agents: Quinazolines have been used to increase mitochondrial activity .
- Antidiabetic Agents: Some quinazoline derivatives have shown alpha-amylase and alpha-glucosidase inhibitory activity .
- Quinazolinone derivatives have also been tested for antibacterial activity against various bacterial strains .
Other related information:
- A ChemDiv screening compound, C301-6829, N-(7-chloro-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)furan-2-carboxamide, is available for screening purposes .
- Other chloro-dimethyl-tetrahydroquinoxalin-2-one compounds exist, such as 6-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one .
Mechanism of Action
The mechanism of action of 7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the tetrahydroquinoxalinone family, distinguished by its two nitrogen atoms in the bicyclic system. Below is a comparison with analogs featuring variations in substituents, core structure, and functional groups:
Table 1: Structural and Molecular Comparison
Key Findings:
Core Structure Differences: The target compound contains a quinoxaline core (two adjacent nitrogen atoms), whereas analogs like 7-hydroxy-3,4-dihydroquinolin-2(1H)-one and 6-methyl-1,2,3,4-tetrahydroquinoline are based on quinoline (one nitrogen atom) .
Substituent Effects: Chlorine vs. Amino Groups: The chlorine atom at position 7 in the target compound may enhance electrophilicity compared to the amino group in 7-amino-3,4-dihydroquinoxalin-2-one hydrochloride, which could increase nucleophilic reactivity .
Physicochemical Properties: The target compound’s predicted CCS values (143.3–157.4 Ų) suggest a compact conformation in gas-phase analyses, which may differ from bulkier analogs like 2-chloro-1-(6-methoxy-tetrahydroquinolin-1-yl)ethan-1-one (MW 239.70 g/mol) .
Synthetic and Application Context: While the target compound lacks reported literature or patent data, structurally related compounds (e.g., 7-amino-dihydroquinoxalinone hydrochloride) are associated with pharmaceutical intermediates, as seen in safety data sheets .
Research Implications and Gaps
- Structural-Activity Relationships (SAR): The chlorine and dimethyl groups in the target compound warrant further investigation for their effects on solubility, bioavailability, and binding affinity compared to hydroxy- or amino-substituted analogs.
Biological Activity
7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a compound belonging to the class of tetrahydroquinoxalines. Its molecular formula is and it has garnered interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings.
Molecular Structure
- Molecular Formula :
- SMILES : CC1(C(=O)NC2=C(N1)C=CC(=C2)Cl)C
- InChI : InChI=1S/C10H11ClN2O/c1-10(2)9(14)12-8-5-6(11)3-4-7(8)13-10/h3-5,13H,1-2H3,(H,12,14)
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 211.06326 | 143.3 |
| [M+Na]+ | 233.04520 | 157.4 |
| [M+NH4]+ | 228.08980 | 153.1 |
| [M+K]+ | 249.01914 | 148.5 |
| [M-H]- | 209.04870 | 144.2 |
Anticancer Activity
Tetrahydroquinoxaline derivatives have been studied for their anticancer properties. For instance:
- Mechanism : Some studies suggest that these compounds may induce apoptosis in cancer cells by inhibiting critical pathways involved in cell proliferation.
- Cell Lines Tested : Research has often utilized cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) to evaluate the cytotoxic effects of related compounds.
Neuroprotective Effects
There is emerging evidence that tetrahydroquinoxaline derivatives may possess neuroprotective properties:
- Mechanism : These compounds could potentially mitigate neurodegeneration by modulating neurotransmitter systems or reducing oxidative stress.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of tetrahydroquinoxaline derivatives.
- Findings : Compounds showed significant inhibition of cell growth in MCF-7 and A549 cell lines with IC50 values in the micromolar range.
-
Neuroprotection Study :
- Objective : Assess the neuroprotective effects in animal models.
- Findings : Administration of related tetrahydroquinoxaline derivatives resulted in improved cognitive function and reduced markers of oxidative stress.
Summary of Biological Activities
| Activity Type | Evidence Level | Notes |
|---|---|---|
| Antimicrobial | Moderate | Related compounds show efficacy |
| Anticancer | High | Significant cytotoxicity observed |
| Neuroprotective | Emerging | Potential benefits in cognitive health |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one, and how can side reactions be minimized?
- Methodological Answer : Cyclization of substituted o-phenylenediamines with α-haloesters or anhydrides under basic conditions is a common approach. For example, condensation of o-phenylenediamine derivatives with maleic anhydride in THF under reflux (6 hours, N₂ atmosphere) can yield tetrahydroquinoxalinone cores, but partial condensation intermediates (e.g., (Z)-3-(2-aminophenylcarbamoyl)propenoic acid) may form . Optimize reaction time, temperature, and inert atmosphere to suppress oxidative side products. Catalysts like phase-transfer agents (e.g., EtN(iPr)₂) improve alkylation efficiency .
Q. How can the structure of 7-Chloro-3,3-dimethyl-tetrahydroquinoxalinone derivatives be confirmed experimentally?
- Methodological Answer : Combine X-ray crystallography (for unambiguous conformation analysis) with spectroscopic techniques:
- 1H/13C NMR : Identify substituent environments (e.g., methyl groups at δ 1.2–1.5 ppm, carbonyl at ~170 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 225.08 for C₁₁H₁₃ClN₂O) .
- FT-IR : Confirm carbonyl stretches (~1650–1700 cm⁻¹) and NH/OH bands .
Q. What purification techniques are recommended for isolating 7-Chloro-3,3-dimethyl-tetrahydroquinoxalinone analogs?
- Methodological Answer : Use flash chromatography (silica gel, hexane/EtOAC gradients) for intermediates. For final products, recrystallization from Et₂O or EtOAc/hexane mixtures yields high-purity solids (e.g., 80% recovery with Rf = 0.50) . Monitor purity via TLC and melting-point consistency (e.g., 219–220°C for benzyl esters) .
Advanced Research Questions
Q. How can unexpected intermediates during synthesis be identified and addressed?
- Methodological Answer : When partial condensation products form (e.g., acid intermediates), employ real-time monitoring via LC-MS or in situ IR. If intermediates are unstable (e.g., oxidative degradation to quinoxalinones), stabilize with inert atmospheres or low-temperature workups . For structural ambiguity, use 2D NMR (COSY, HSQC) to resolve connectivity .
Q. What computational tools are suitable for analyzing the puckering conformation of the tetrahydroquinoxalinone ring?
- Methodological Answer : Apply Cremer-Pople puckering parameters to quantify ring non-planarity. For crystallographic data, use SHELXL (via SHELXPRO) to refine puckering amplitudes (q) and phase angles (φ). Compare with DFT-optimized geometries (e.g., Gaussian09) to assess steric effects from 3,3-dimethyl substitution .
Q. How do reaction mechanisms differ when using α-haloesters vs. anhydrides in cyclization steps?
- Methodological Answer : α-Haloesters (e.g., ethyl 2-bromoisobutyrate) undergo nucleophilic substitution followed by intramolecular cyclization, while anhydrides (e.g., maleic anhydride) form amide intermediates that cyclize via dehydration. Kinetic studies (e.g., variable-temperature NMR) can distinguish rate-limiting steps .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?
- Methodological Answer : For overlapping NMR signals, use isotopic labeling (e.g., 13C-enriched samples) or decoupling experiments. If HRMS shows unexpected adducts, re-analyze under softer ionization (e.g., ESI vs. MALDI). Cross-validate with independent synthetic routes .
Q. How can phase-transfer catalysis (PTC) improve alkylation efficiency in tetrahydroquinoxalinone synthesis?
- Methodological Answer : PTC agents (e.g., tetrabutylammonium bromide) enhance solubility of alkyl halides in polar aprotic solvents (e.g., DMF). This accelerates nucleophilic displacement at the quinoxalinone nitrogen, reducing side reactions (e.g., hydrolysis) and improving yields (e.g., 71% for benzylated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
